
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide, commonly known as CX546, is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the family of pyrrolidinyl derivatives and has been shown to have a positive impact on cognitive function and memory in preclinical studies.
作用机制
The mechanism of action of CX546 is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that is involved in synaptic plasticity and is believed to be important for learning and memory. By binding to the AMPA receptor, CX546 enhances the response of the receptor to glutamate, leading to an increase in synaptic transmission and LTP.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to enhance cognitive function and memory, as well as improve synaptic plasticity and LTP. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
实验室实验的优点和局限性
One of the main advantages of CX546 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the AMPA receptor in learning and memory. However, one limitation of CX546 is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on CX546. One direction is to investigate its potential use in treating neurological disorders, particularly Alzheimer's disease and schizophrenia. Another direction is to study its long-term effects on synaptic plasticity and LTP. Additionally, there is potential for the development of new compounds that are based on the structure of CX546 and have improved pharmacokinetic properties.
Conclusion:
In conclusion, CX546 is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action as a positive allosteric modulator of the AMPA receptor has been well characterized, and it has been shown to have a number of biochemical and physiological effects in preclinical studies. While there are limitations to its use in lab experiments, there are several future directions for research on CX546 that hold promise for the development of new treatments for neurological disorders.
合成方法
The synthesis of CX546 involves a multistep process that starts with the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding cyanoester. This intermediate is then reacted with 2-methylpyrrole-3-carboxylic acid to form the target compound CX546. The yield of this reaction is about 40%, and the purity of the final product can be improved by recrystallization.
科学研究应用
CX546 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, CX546 has been shown to have a positive impact on cognitive function and memory. It has also been shown to enhance long-term potentiation (LTP), a process that is believed to be important for learning and memory.
属性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUCHLNLMQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

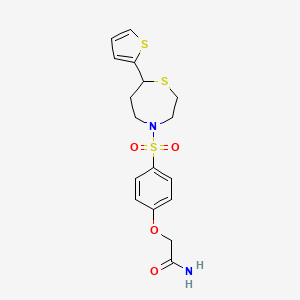
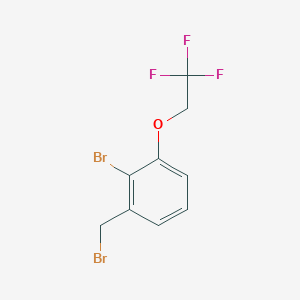
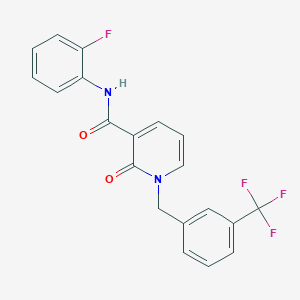

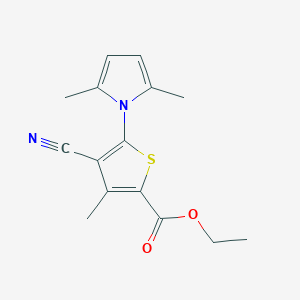
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
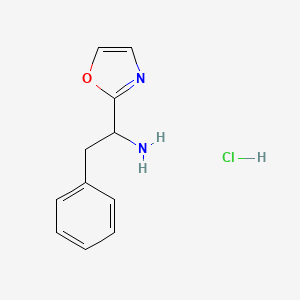
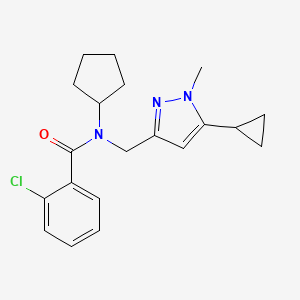
![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)
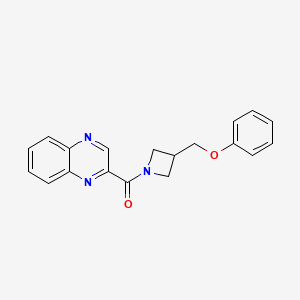
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)